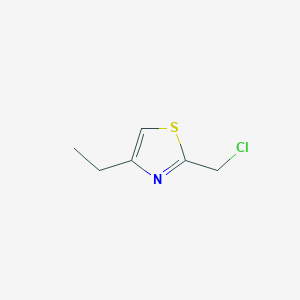

2-(Chloromethyl)-4-ethyl-1,3-thiazole

描述

Significance of the 1,3-Thiazole Heterocycle in Contemporary Organic Synthesis

The 1,3-thiazole is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. wikipedia.org This structural motif is not merely a synthetic curiosity but a cornerstone in medicinal chemistry and organic synthesis. rsc.org The thiazole (B1198619) ring is a key scaffold found in numerous natural products, most notably thiamine (B1217682) (vitamin B1), and is the central feature in a variety of clinically significant drugs. wikipedia.orgrsc.org Its importance is underscored by its presence in medications with diverse therapeutic applications, demonstrating its privileged structure in drug design. researchgate.net

Table 1: Examples of Clinically Used Drugs Containing the 1,3-Thiazole Ring

| Drug Name | Therapeutic Use |

|---|---|

| Ritonavir | Antiretroviral agent for HIV/AIDS |

| Meloxicam | Non-steroidal anti-inflammatory drug (NSAID) |

| Nizatidine | H2 receptor antagonist for stomach ulcers |

| Bleomycin | Chemotherapy agent |

| Tiazofurin | Antineoplastic agent |

This table is based on information from reference rsc.org.

The utility of the thiazole ring in synthesis stems from its unique electronic properties and multiple reaction sites. researchgate.net The ring itself is aromatic, conferring stability, yet it possesses positions that are amenable to various chemical modifications. wikipedia.orgnih.gov For instance, the proton at the C-2 position is notably acidic, rendering this position highly reactive and a key site for functionalization. nih.gov Furthermore, electrophilic substitution reactions typically occur at the C-5 position, while nucleophilic substitutions are favored at the C-2 position. researchgate.net This predictable reactivity allows chemists to strategically modify the thiazole core to produce a wide array of derivatives. These derivatives have been extensively investigated and have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgresearchgate.netresearchgate.net This wide range of pharmacological potential makes the 1,3-thiazole scaffold a subject of continuous and intensive research in the quest for novel therapeutic agents. jetir.orgresearchgate.net

Overview of Chloromethyl-Substituted Thiazoles as Versatile Synthetic Intermediates

Chloromethyl-substituted thiazoles, such as 2-(Chloromethyl)-4-ethyl-1,3-thiazole, are particularly valuable as synthetic intermediates. jindunchemistry.comontosight.ai The power of these compounds lies in the reactivity of the chloromethyl (-CH2Cl) group. ontosight.ai The chlorine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This "dual reactivity"—the stable thiazole core and the reactive side chain—allows for a multitude of selective chemical transformations. jindunchemistry.com

This reactivity enables chemists to use chloromethyl thiazoles as building blocks to construct more complex molecules. jindunchemistry.com By reacting them with various nucleophiles, a wide range of functional groups and molecular scaffolds can be appended to the thiazole ring. For example, 2-methylsulphonyl amino-4-chloromethyl thiazole has been used to synthesize a series of 4-(arylthio)methyl thiazole derivatives through reaction with various thiophenols, demonstrating a practical application of this synthetic strategy. asianpubs.org Similarly, the reaction of chloromethyl heterocycles with amidino thioureas has been shown to be an effective method for producing 2-amino-5-heteroarylthiazoles. ias.ac.in This versatility is crucial in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies and in materials science for developing novel functional materials. jindunchemistry.com

Table 2: Examples of Chloromethyl-Substituted Thiazole Intermediates

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| This compound | C6H8ClNS | Chloromethyl group at C2, Ethyl group at C4 |

| 2-Chloro-5-(chloromethyl)thiazole | C4H3Cl2NS | Chloro group at C2, Chloromethyl group at C5 |

| 4-Chloromethylthiazole | C4H4ClNS | Chloromethyl group at C4 |

This table is compiled from the subject compound and information from references jindunchemistry.comgoogle.com.

Current Research Landscape and Emerging Trends in the Study of this compound

While extensive research has been conducted on the broader class of thiazole derivatives, the specific compound this compound is primarily valued as a specialized synthetic building block. The current research landscape does not focus on the biological activity of this compound itself, but rather on its application in the synthesis of more elaborate molecules with potential therapeutic value.

The presence of the ethyl group at the 4-position adds a lipophilic character to the molecule. In the context of drug design, modifying lipophilicity is a key strategy to improve a compound's pharmacokinetic properties, such as its ability to cross cell membranes. Research involving this compound would therefore be directed towards creating derivatives where this lipophilic feature could be advantageous. For instance, in the development of novel anti-Candida agents, lipophilic substituents on the thiazole ring have been shown to be important for activity. nih.gov

Emerging trends in the study of this compound are centered on its strategic use in organic synthesis. The high reactivity of the chloromethyl group at the 2-position makes it an ideal handle for introducing a wide variety of substituents via nucleophilic substitution reactions. Researchers can leverage this reactivity to build libraries of novel 4-ethyl-1,3-thiazole derivatives for screening against various biological targets.

Table 3: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application of Product |

|---|---|---|---|

| Amine | R-NH2 | Aminomethyl | Synthesis of enzyme inhibitors, receptor ligands |

| Thiol | R-SH | Thiomethyl | Development of antimicrobial or anticancer agents |

| Alcohol/Phenol | R-OH | Alkoxymethyl/Aryloxymethyl | Creation of novel ethers with diverse properties |

| Carboxylate | R-COO⁻ | Acetyloxymethyl | Prodrug synthesis, introduction of ester linkages |

This table illustrates conceptual synthetic transformations based on the known reactivity of chloromethyl groups.

The future study of this compound will likely continue to focus on its role as a versatile intermediate. Its utility will expand as chemists design and synthesize new generations of complex thiazole-containing molecules to address ongoing challenges in medicine and materials science, from developing new antifungal drugs to creating specialized organic materials. nih.govfabad.org.tr

Structure

2D Structure

属性

IUPAC Name |

2-(chloromethyl)-4-ethyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-2-5-4-9-6(3-7)8-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGYEEBXTFHGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343666-45-4 | |

| Record name | 2-(chloromethyl)-4-ethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl 4 Ethyl 1,3 Thiazole and Analogues

Established Synthetic Routes to the 1,3-Thiazole Core

The formation of the 1,3-thiazole ring is a foundational step in the synthesis of the target compound. Several classical and modified cyclization methods are employed to construct this heterocyclic core.

The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains one of the most common and versatile methods for constructing the thiazole moiety. synarchive.commdpi.com The classical reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com This method can be adapted to produce a wide variety of substituted thiazoles. For the synthesis of analogues of 2-(chloromethyl)-4-ethyl-1,3-thiazole, a suitable α-haloketone is reacted with a thioamide. The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.

The versatility of the Hantzsch synthesis allows for the preparation of diverse thiazole derivatives through one-pot, three-component condensation reactions. For instance, α-haloketones, thiourea (B124793), and substituted benzaldehydes can be reacted together under various conditions to yield highly substituted thiazoles. researchgate.net The reaction conditions can be modified, for example, by using acidic conditions, which can influence the regioselectivity of the cyclization, leading to mixtures of 2-aminothiazoles and 2-iminodihydrothiazoles. rsc.org

Cyclization reactions involving thiourea or thioamides are central to the formation of the 2-amino-thiazole core, which can be a precursor to the target compound. researchgate.net These reactions often follow the principles of the Hantzsch synthesis but highlight the critical role of the sulfur-containing reactant. sbq.org.brorganic-chemistry.org

For example, the reaction between thiourea and an appropriate α-halocarbonyl compound is a widely used method. asianpubs.org A simple and efficient approach involves the reaction of α-diazoketones with thiourea in the presence of a medium like polyethylene (B3416737) glycol (PEG-400) to produce 2-aminothiazoles. bepls.com Similarly, β-keto esters can be subjected to α-monohalogenation and subsequent reaction with thiourea to yield 2-aminothiazole (B372263) derivatives. organic-chemistry.org The use of catalysts, such as silica-supported tungstosilicic acid or the application of ultrasonic irradiation, has been shown to improve the efficiency and yield of these multi-component reactions. researchgate.netbepls.com The reaction of thiosemicarbazide (B42300) derivatives with haloketones also proceeds under various conditions, using either aprotic or protic solvents, and sometimes with a base catalyst to shorten the reaction time. mdpi.com

Targeted Synthesis of the Chloromethyl Functionality at Specific Thiazole Positions

The introduction of the chloromethyl group is a critical step that imparts significant synthetic utility to the thiazole ring, allowing for further functionalization. This can be achieved either by direct halogenation of a pre-formed thiazole or by incorporating the chloromethyl group within one of the starting materials for the cyclization reaction.

Halogenation reactions are a direct method for introducing chlorine onto a methyl-substituted thiazole ring. mt.commt.com Free radical halogenation is a common pathway for substituting a hydrogen atom with a halogen on an alkyl side chain. youtube.comyoutube.com For the synthesis of compounds like 2-chloro-5-chloromethylthiazole (B146395), a versatile intermediate, chlorination of a precursor is a key step. semanticscholar.org This can be achieved using various chlorinating agents, including elemental chlorine, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide. google.comgoogle.comwipo.int

For instance, 3-chloro-1-propenylisothiocyanate can be chlorinated to produce 2-chloro-5-chloromethylthiazole in moderate yields. semanticscholar.org Patents describe processes where compounds such as 2-mercapto-5-methylthiazole or its tautomeric 2-thioxo form are reacted with a chlorinating agent like sulfuryl chloride to yield the desired 2-chloro-5-chloromethylthiazole. google.comwipo.int The reaction conditions, such as temperature and solvent, are crucial for controlling the selectivity and preventing unwanted side reactions.

An alternative and often more controlled strategy involves designing precursors that already contain the necessary chloroalkyl functionality. This approach incorporates the chloromethyl group into one of the reactants used in the Hantzsch synthesis or a similar cyclization.

A common precursor for this method is 1,3-dichloroacetone (B141476). asianpubs.orgchemicalbook.com For example, the reaction of 1,3-dichloroacetone with thiourea can yield 2-amino-4-(chloromethyl)thiazole hydrochloride. asianpubs.org Similarly, reacting 1,3-dichloroacetone with cyclopropanecarbothioamide (B1358230) leads to the synthesis of 4-(chloromethyl)-2-cyclopropyl-1,3-thiazole. chemicalbook.com Another example involves the reaction of 3,5-dichloro-2-pentanone with an inorganic thiocyanate (B1210189) to form an intermediate that is then cyclized to produce 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, an analogue of the target compound. google.com This strategy of building the chloromethyl group into the α-halocarbonyl component provides a direct route to the desired substitution pattern on the thiazole ring.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key parameters that are frequently adjusted include the choice of solvent, catalyst, temperature, and reaction time.

In the synthesis of thiazole derivatives, the choice of solvent can significantly impact the reaction outcome. Solvents ranging from alcohols like ethanol (B145695) to aprotic solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and toluene (B28343) have been used. mdpi.comresearchgate.net The use of environmentally benign solvents or even solvent-free conditions has also been explored to develop greener synthetic methods. researchgate.netbepls.com

Catalysts play a crucial role in many synthetic routes. For Hantzsch-type reactions, both acid and base catalysts can be employed. mdpi.comrsc.org For example, a Brønsted acid-promoted protocol has been described for synthesizing 2,4-disubstituted thiazoles. researchgate.net In other cases, catalysts like silica-supported tungstosilicic acid have been used to improve yields in multi-component reactions. researchgate.net The reaction temperature is another critical factor; reactions may be conducted at temperatures ranging from 0-5 °C to reflux, depending on the specific transformation. asianpubs.org Microwave-assisted synthesis has also emerged as a technique to accelerate reactions and improve yields, often under catalyst-free conditions. researchgate.net

The following table summarizes various reaction conditions and their impact on the synthesis of thiazole derivatives based on literature findings.

| Reactants | Catalyst/Conditions | Solvent | Yield | Reference |

| α-haloketones, Thiourea, Benzaldehydes | Silica supported tungstosilisic acid, Ultrasonic irradiation | Solvent-free | 79-90% | researchgate.net |

| 1,3-dichloroacetone, Thiourea | Stirring at room temp., then 5 °C for 12h | Ethanol | 70% | asianpubs.org |

| Benzylamines, Acetophenones, Sulfur powder | Brønsted acid (isonicotinic acid) | DMSO | 66% | researchgate.net |

| 2-bromoacetophenone, phenylisothiocyanate, aniline | Microwave irradiation (100 W, 10 min) | Ethanol | 89% | researchgate.net |

| Dithiooxamide, Aromatic aldehydes | L-proline:ethylene glycol (1:50), Sodium metabisulfite, 130 °C | Deep Eutectic Solvent | 20-75% | mdpi.com |

Exploration of Sustainable and Green Chemistry Approaches in Thiazole Synthesis

The growing emphasis on environmental stewardship in chemical synthesis has spurred the development of sustainable and green methodologies for the production of thiazole derivatives. mdpi.comrsc.orgnih.govbepls.comresearchgate.net These approaches aim to minimize the environmental impact of chemical processes by employing renewable starting materials, non-toxic catalysts, and mild reaction conditions, thereby reducing waste generation and enhancing safety. rsc.orgnih.gov

A significant focus in green thiazole synthesis has been the use of environmentally benign solvents. Water, being non-toxic, non-flammable, and readily available, has been utilized as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds. bepls.com Polyethylene glycol (PEG-400) has also been employed as a green solvent for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea, offering good yields and a simple, rapid protocol. bepls.com Ionic liquids have also been explored as green solvents in condensation reactions to form thiazoles. bohrium.com

The development of reusable and eco-friendly catalysts is another cornerstone of green thiazole synthesis. researchgate.net Chitosan (B1678972), a naturally occurring biopolymer, and its derivatives have been utilized as effective biocatalysts. mdpi.comnih.gov For instance, a cross-linked chitosan hydrogel has been shown to be an efficient and recyclable biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com Similarly, a terephthalohydrazide chitosan Schiff's base hydrogel has been used as an eco-friendly biocatalyst for the ultrasound-assisted synthesis of thiazoles, offering mild reaction conditions and high yields. nih.gov Other notable green catalysts include silica-supported tungstosilisic acid for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives and reusable NiFe2O4 nanoparticles for the synthesis of thiazole scaffolds. acs.orgmdpi.com

Energy-efficient techniques such as microwave and ultrasonic irradiation have been widely adopted in green thiazole synthesis. researchgate.netbohrium.com Microwave-assisted synthesis has been employed for the catalyst-free, multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water to produce trisubstituted thiazoles. bepls.com This method offers advantages like shorter reaction times, high yields, and the absence of harmful by-products. bepls.com Ultrasonic irradiation has also been demonstrated to be an effective energy source, enhancing reaction rates and yields in the synthesis of various thiazole derivatives, often at room temperature. mdpi.comnih.govmdpi.com

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to thiazole synthesis, aligning well with the principles of green chemistry. bepls.combenthamdirect.com These one-pot reactions allow for the construction of complex molecules from three or more starting materials in a single step, reducing the number of synthetic steps, solvent usage, and waste generation. mdpi.com A variety of thiazole derivatives have been synthesized using MCRs under green conditions, such as the use of KF/Clinoptilolite nanoparticles as a catalyst in water. benthamdirect.comingentaconnect.com

The following table summarizes various green synthetic methods for thiazole derivatives:

| Green Approach | Catalyst/Solvent/Energy Source | Reactants | Product | Key Advantages |

| Green Catalyst | Cross-linked chitosan hydrogel | Thiosemicarbazones and hydrazonoyl halides/α-haloketones | Novel thiazole derivatives | Recyclable, high yields, mild conditions. mdpi.com |

| Green Catalyst | NiFe2O4 nanoparticles | Aldehydes, thiourea, and α-haloketones | Thiazole scaffolds | Reusable, efficient, one-pot synthesis. acs.org |

| Green Solvent | Water | Dithiocarbamates and α-halocarbonyls | 4-substituted-2-(alkylsulfanyl)thiazoles | Environmentally benign, high-yielding. bepls.com |

| Energy Source | Microwave Irradiation | Arylglyoxals, 1,3-dicarbonyls, and thioamides | Trisubstituted thiazoles | Catalyst-free, short reaction time, high yields. bepls.com |

| Energy Source | Ultrasonic Irradiation | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehydes | Hantzsch thiazole derivatives | High yields, shorter reaction times. mdpi.com |

| Reaction Type | Multicomponent Reaction | Aldehydes, benzoylisothiocyanate, and alkyl bromides | Thiazole derivatives | Good to excellent yields, short reaction times. benthamdirect.comingentaconnect.com |

Development of Stereoselective and Regioselective Synthetic Pathways for Thiazole Derivatives

The biological activity of thiazole derivatives is often dependent on the specific arrangement of substituents on the thiazole ring and the stereochemistry of chiral centers within the molecule. Consequently, the development of stereoselective and regioselective synthetic methods is of paramount importance for accessing structurally defined and biologically active compounds.

Regioselective Synthesis:

Regioselective functionalization of the thiazole scaffold allows for the precise introduction of substituents at the C2, C4, and C5 positions. A powerful strategy for achieving this is the direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials and reduces synthetic steps. rsc.orgresearchgate.net Palladium-catalyzed regioselective C-H alkenylation has been successfully employed for the sequential construction of multifunctionalized thiazole derivatives with orthogonal substitution patterns. rsc.org

Metalation using strong bases followed by reaction with electrophiles is another common approach for regioselective functionalization. The use of TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl enables the regioselective metalation of 2-bromothiazole, leading to the formation of magnesated or zincated thiazoles that can react with various electrophiles to yield 2,4,5-trisubstituted thiazoles. nih.gov The sulfone group has also been utilized as a versatile reactive tag on the thiazole ring, facilitating diverse transformations such as SNAr reactions, metal-catalyzed couplings, and radical-based alkylations with high regioselectivity. nih.gov

The following table provides examples of regioselective functionalization of the thiazole ring:

| Position | Method | Reagents | Outcome |

| C5 | Palladium-catalyzed C-H Alkenylation | Thiazole derivatives, Alkenes, Pd catalyst | C5-alkenylated thiazoles. rsc.org |

| C2, C4, C5 | Metalation | 2-Bromothiazole, TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl, Electrophiles | 2,4,5-trisubstituted thiazoles. nih.gov |

| Various | Sulfone-mediated Functionalization | Sulfone-functionalized thiazoles, Nucleophiles/Coupling partners | Diverse functionalization at the position of the sulfone group. nih.gov |

Stereoselective Synthesis:

The synthesis of chiral thiazole-containing molecules with high enantiomeric or diastereomeric purity often requires the use of asymmetric synthetic strategies. One successful approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. Sulfur-based chiral auxiliaries derived from amino acids have proven effective in various asymmetric transformations, including aldol (B89426) reactions, to produce chiral building blocks for the synthesis of complex molecules. scielo.org.mx

The Nagao acetate (B1210297) aldol reaction has been a key step in the asymmetric total synthesis of (-)-mycothiazole, a polyketide thiazole from a marine sponge, to construct the chiral secondary alcohol with high stereoselectivity. nih.gov Another example is the stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate, where the stereochemistry of the exocyclic double bond was controlled. nih.gov

Furthermore, asymmetric routes to 2,4,5-trisubstituted Δ2-thiazolines, which are precursors to thiazoles, have been developed. These methods utilize the Sharpless asymmetric dihydroxylation and an O→N acyl migration as key steps to achieve high enantiomeric excess. nih.gov The synthesis of novel oxazolidinylthiazolidines has also been achieved with high enantiospecificity, generating two stereogenic centers in a one-pot reaction. researchgate.net

Reactivity and Chemical Transformations of 2 Chloromethyl 4 Ethyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom in the 2-(chloromethyl) group is readily displaced by a variety of nucleophiles. This reactivity is analogous to that of benzylic halides, where the adjacent thiazole (B1198619) ring stabilizes the transition state of the substitution reaction.

Reactions with Heteroatom Nucleophiles (e.g., O-, N-, S-containing Species)

A broad range of heteroatom nucleophiles, including those containing oxygen, nitrogen, and sulfur, readily react with 2-(chloromethyl)-4-ethyl-1,3-thiazole to form new covalent bonds. These reactions are typically performed under basic conditions to generate the anionic nucleophile, which then displaces the chloride ion in a standard SN2 fashion.

Oxygen Nucleophiles: Alcohols and phenols can be converted to their corresponding alkoxides or phenoxides, which then serve as potent oxygen nucleophiles. For instance, in a related system, 4-(chloromethyl)-2-{[4-(alkyl-thio)phenoxy]methyl}-1,3-thiazoles have been synthesized, demonstrating the feasibility of forming ether linkages via substitution at a chloromethyl group on the thiazole ring.

Nitrogen Nucleophiles: A variety of nitrogen-containing compounds, such as primary and secondary amines, anilines, and heterocyclic amines, can act as effective nucleophiles. The synthesis of 4-(substitutedmethyl)-2-{[4-(alkylthio)phenoxy]methyl}-1,3-thiazoles involves the reaction of a 4-(chloromethyl)thiazole derivative with various heterocyclic secondary amines in a refluxing alcoholic medium. Similarly, 2-amino-(4-chloromethyl)thiazole hydrochloride can be synthesized by reacting thiourea (B124793) with 1,3-dichloropropanone. asianpubs.org

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with the chloromethyl group to form thioethers. The synthesis of 2-(methylsulphonyl amino)-4-(arylthio)methyl thiazoles has been achieved by reacting 2-methylsulphonyl amino-4-chloromethyl thiazole with various thiophenols in the presence of sodium ethoxide. asianpubs.org

Interactive Data Table: Nucleophilic Substitution with Heteroatom Nucleophiles

| Nucleophile Type | Example Nucleophile | Product Type | Analogous Reaction Reference |

| Oxygen | Phenoxide | Aryl Ether | Synthesis of 2-{[4-(alkylthio)phenoxy]methyl}thiazoles |

| Nitrogen | Secondary Amine | Tertiary Amine | Synthesis of 4-(substitutedmethyl)thiazoles |

| Sulfur | Thiophenoxide | Thioether | Synthesis of 2-(methylsulphonyl amino)-4-(arylthio)methyl thiazoles asianpubs.org |

Reactions with Carbon-Based Nucleophiles for C-C Bond Formation

The formation of new carbon-carbon bonds via nucleophilic substitution at the chloromethyl group is a valuable transformation for extending the carbon skeleton. This can be achieved using a variety of carbon-based nucleophiles.

A classic example of such a transformation is the malonic ester synthesis. In this procedure, diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to generate a stabilized carbanion. google.com This carbanion can then act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride. Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester would yield a propanoic acid derivative of the thiazole. While specific examples with this compound are not prevalent in the literature, the alkylation of diethyl malonate with alkyl halides is a well-established and general method. orgsyn.orgyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura reaction typically involves the coupling of aryl or vinyl halides, the reactivity of the chloromethyl group in this compound can be harnessed in other types of transition metal-catalyzed cross-coupling reactions, particularly those known to proceed with benzylic-type halides. organic-chemistry.orgwikipedia.orgwikipedia.org

Applications in Suzuki-Miyaura Coupling

The direct Suzuki-Miyaura coupling of the chloromethyl group is not the most common transformation, as this reaction is most efficient with sp2-hybridized carbon-halogen bonds. However, palladium-catalyzed cross-coupling reactions of 2-halothiazoles (where the halogen is directly attached to the thiazole ring) with boronic acids are well-documented. For example, the Suzuki-Miyaura palladium-catalyzed coupling between a 2-thiazole bromide and an adamantylphenylboronic acid derivative has been reported. nih.gov

Other Palladium-Catalyzed Transformations

Other palladium- and nickel-catalyzed cross-coupling reactions are more directly applicable to the chloromethyl moiety, which can be considered analogous to a benzylic halide.

Negishi Coupling: The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for C-C bond formation and is known to be effective with benzylic halides. organic-chemistry.orgwikipedia.org An enantioselective nickel-catalyzed Negishi cross-coupling of racemic secondary benzylic bromides and chlorides has been described, highlighting the potential for such transformations. researchgate.net

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is suitable for coupling with benzylic sulfonamides, which are analogous in reactivity to benzylic chlorides. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgnih.gov While less common with alkyl halides, there are instances of Sonogashira couplings with activated systems that could be analogous to the chloromethylthiazole.

Interactive Data Table: Analogous Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Electrophile Analogy | Catalyst | Reference |

| Negishi | Organozinc | Benzylic Halide | Nickel/Palladium | organic-chemistry.orgwikipedia.org |

| Kumada | Grignard Reagent | Benzylic Sulfonamide | Nickel/Palladium | wikipedia.orgnih.gov |

| Suzuki-Miyaura | Boronic Acid | 2-Bromothiazole | Palladium | nih.gov |

Cycloaddition Reactions Involving the Thiazole Ring System

The thiazole ring itself can participate in cycloaddition reactions, offering a pathway to more complex fused heterocyclic systems. The aromaticity of the thiazole ring means that these reactions often require forcing conditions or specific activation.

Diels-Alder Reaction: The thiazole ring can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. mychemblog.com For example, 4-alkenylthiazoles have been shown to behave as all-carbon dienes in Diels-Alder reactions, with the participation of the C4-C5 double bond of the thiazole ring and the side-chain double bond. nih.govfigshare.com These reactions can proceed with high stereocontrol to yield cycloadducts. nih.gov

[3+2] Cycloaddition Reactions: Thiazole derivatives can also undergo [3+2] cycloaddition reactions. For instance, the synthesis of 2-trifluoromethyl thiazoles has been achieved via a [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates. rsc.org Furthermore, highly efficient asymmetric [3+2] cycloaddition reactions of thiazolium salts have been reported. rsc.org These reactions provide a route to various fused heterocyclic systems containing the thiazole core.

Role of Thiazole as a Diene Component in [4+2] Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for forming six-membered rings. While the inherent aromaticity of the thiazole ring might suggest a reluctance to participate in such reactions, substituted thiazoles have been shown to act as effective diene components, particularly when the ring is suitably activated. nih.govacs.org For heteroaromatic compounds, including vinyl-substituted heterocycles, a common pathway is the "in–out" cycloaddition, where a side-chain double bond is part of the diene system. nih.gov

In the case of thiazole derivatives, particularly those with an alkenyl group at the C4 position, the ring system can function as an effective diene. acs.org The presence of an electron-donating group at the C2 position can further enhance the dienic character of the thiazole ring system by increasing the energy of the Highest Occupied Molecular Orbital (HOMO). acs.org Computational studies using conceptual Density Functional Theory (DFT) have been instrumental in understanding this reactivity. nih.gov These studies highlight the crucial role of the 1,3-thiazole ring in promoting dienic activation and dictating the reaction's regioselectivity. nih.gov The analysis of local nucleophilicity indicates that the C5 atom of the thiazole nucleus is typically the most nucleophilic center, guiding its interaction with electron-deficient dienophiles. nih.gov

The reaction of 4-alkenyl-2-aminothiazoles with nitroalkenes, for instance, proceeds as a [4+2] cycloaddition to furnish tetrahydrobenzothiazoles, demonstrating the thiazole system's capacity to act as the diene component. nih.gov Often, the initial cycloadduct undergoes a subsequent 1,3-hydrogen migration to rearomatize the thiazole ring. acs.org

Investigation of Regioselectivity and Stereoselectivity in Cycloaddition Processes

The outcomes of [4+2] cycloaddition reactions involving thiazole-based dienes are governed by principles of regioselectivity and stereoselectivity, leading to specific isomeric products.

Regioselectivity: The regioselectivity of a polar Diels-Alder reaction is determined by the electronic properties of the diene and dienophile. masterorganicchemistry.com The interaction between the HOMO of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is paramount. libretexts.org In cycloadditions involving substituted thiazoles, the reaction is highly regioselective. nih.gov DFT calculations have shown that the C5 atom of the thiazole ring is the most nucleophilic center, which preferentially attacks the most electron-deficient position of the dienophile (the Cβ atom in nitroalkenes). nih.gov This interaction dictates the orientation of the reactants and leads to the preferential formation of one constitutional isomer over others. nih.govmasterorganicchemistry.com For example, in reactions of 4-alkenyl-2-aminothiazoles with nitroalkenes, this electronic guidance results in the selective formation of 6-NO₂-substituted cycloadducts. nih.gov

Stereoselectivity: Diels-Alder reactions are known for their high degree of stereoselectivity. The endo product, where the substituent on the dienophile is oriented towards the newly forming double bond of the diene, is often favored due to secondary orbital overlap. libretexts.orglongdom.org This is an additional bonding interaction in the transition state between the p-orbitals of the diene and the dienophile that stabilizes the endo approach over the exo alternative. libretexts.org Experimental work on 4-alkenyl-2-aminothiazoles has confirmed that these cycloadditions can proceed with complete diastereoselectivity, yielding a single diastereomer. nih.gov The stabilization of the exo-transition states can also occur, sometimes facilitated by specific substituents on the dienophile, such as a phenyl group. nih.gov

The key factors influencing the selectivity of these cycloaddition processes are summarized in the table below.

| Selectivity Type | Governing Principle | Key Factors for Thiazole Systems | Typical Outcome |

|---|---|---|---|

| Regioselectivity | Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO interactions) | - High nucleophilicity of the C5 position on the thiazole ring. nih.gov | Preferential formation of one constitutional isomer (e.g., "ortho" or "para" products). masterorganicchemistry.com |

| Stereoselectivity | Secondary Orbital Overlap in the Transition State | - Dienophile approach (endo vs. exo). libretexts.org | Predominant formation of the endo-adduct. libretexts.org |

Functional Group Interconversions and Modifications on the Thiazole Ring

The structure of this compound offers multiple sites for chemical modification, with the chloromethyl group at the C2 position being particularly important. This group serves as a reactive handle for a wide range of functional group interconversions, primarily through nucleophilic substitution reactions. The strategic modification of functional groups is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. reachemchemicals.com

The carbon atom of the chloromethyl group is electrophilic and readily undergoes substitution by various nucleophiles. This reactivity allows for the introduction of diverse functionalities onto the thiazole scaffold. For example, reaction with amines yields aminomethyl derivatives, while reaction with thiols or alkoxides introduces thioether or ether linkages, respectively. These transformations are fundamental for building molecular diversity from a common thiazole core.

The table below illustrates potential functional group interconversions starting from the chloromethyl moiety.

| Nucleophile | Reagent Example | Resulting Functional Group at C2 | Product Class |

|---|---|---|---|

| Amine | R₂NH | -CH₂NR₂ | 2-(Aminomethyl)thiazole |

| Thiol | RSH | -CH₂SR | 2-(Thioether)thiazole |

| Alkoxide | RO⁻ | -CH₂OR | 2-(Alkoxymethyl)thiazole |

| Cyanide | NaCN | -CH₂CN | 2-(Thiazol-2-yl)acetonitrile |

| Azide (B81097) | NaN₃ | -CH₂N₃ | 2-(Azidomethyl)thiazole |

Beyond the chloromethyl group, modifications could potentially be made to the ethyl group or directly on the thiazole ring, although the latter often requires harsher conditions or specific activation due to the ring's aromatic stability.

Formation of Fused and Spiro Heterocyclic Systems

The reactivity of this compound makes it an excellent precursor for the synthesis of more complex heterocyclic structures, including fused and spiro systems. These motifs are of significant interest in medicinal chemistry due to their rigid three-dimensional structures and diverse biological activities. nih.govmdpi.com

Fused Heterocyclic Systems: Fused-ring systems containing a thiazole moiety, such as imidazo[2,1-b]thiazoles, are prominent scaffolds in biologically active compounds. nih.gov The synthesis of these systems can be achieved by reacting the chloromethyl group of the thiazole with a molecule containing two nucleophilic sites. For example, the reaction of a 2-(chloromethyl)thiazole (B1590920) derivative with an amino-heterocycle can lead to an initial N-alkylation followed by an intramolecular cyclization to form a bridgehead nitrogen atom, resulting in a fused bicyclic system. A number of bicyclic and tricyclic fused thiazole-2-acetic acid derivatives have been prepared and investigated for their biological properties. nih.gov

Spiro Heterocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are another important class of compounds accessible from thiazole precursors. rsc.org Their synthesis often involves cycloaddition reactions where one of the reactants is built upon the thiazole core. For instance, a 1,3-dipolar cycloaddition reaction is a common method for constructing five-membered spiro heterocycles. nih.gov The chloromethyl group on this compound can be converted into a functional group that participates in such reactions. For example, conversion to an azide (-CH₂N₃) would allow it to react as a dipole with various dipolarophiles. Alternatively, the thiazole ring itself can be part of a precursor that undergoes cycloaddition to generate a spirocyclic framework, such as in the synthesis of spirooxindole-pyrrolothiazole derivatives. nih.govmdpi.com

The following table provides examples of complex heterocyclic systems that can be derived from thiazole-based starting materials.

| System Type | Core Structure Example | General Synthetic Strategy | Relevance |

|---|---|---|---|

| Fused System | Imidazo[2,1-b]thiazole | Reaction of 2-(chloromethyl)thiazole with 2-aminoimidazole followed by cyclization. nih.gov | Scaffold for compounds with a broad spectrum of physiological activities. nih.gov |

| Fused System | Thiazolo[3,2-a]benzimidazole | Reaction with 2-aminobenzimidazole (B67599) derivatives. nih.gov | Investigated for antineoplastic and antidepressant activities. nih.gov |

| Spiro System | Spirooxindole-pyrrolothiazole | [3+2] Cycloaddition of an azomethine ylide with a thiazole-based dipolarophile. nih.govmdpi.com | Prevalent in natural products and templates for drug design. mdpi.com |

| Spiro System | Spiro-thiazolidine | Multi-component reactions involving a thiazole precursor, an isatin, and an amino acid. rsc.org | Class of compounds with a wide range of pharmaceutical activities. rsc.org |

Mechanistic Investigations of Reactions Involving 2 Chloromethyl 4 Ethyl 1,3 Thiazole

Elucidation of Detailed Reaction Pathways and Transient Intermediates

The primary reaction pathway for 2-(chloromethyl)-4-ethyl-1,3-thiazole involves the displacement of the chloride ion by a nucleophile. Based on the principles of nucleophilic substitution reactions and studies of analogous chloromethyl-heterocycles, the reaction is expected to proceed predominantly via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgresearchgate.net

In an SN2 reaction, the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, relative to the carbon-chlorine bond. This concerted process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Cl bond. libretexts.org

Key Reaction Pathway (SN2):

Reactants: this compound and a nucleophile (e.g., RS⁻, CN⁻, R₂NH).

Transient Intermediate (Transition State): The reaction proceeds through a high-energy pentacoordinate transition state. In this state, the central carbon atom is transiently bonded to both the incoming nucleophile and the outgoing chloride leaving group. The geometry around the carbon atom is trigonal bipyramidal.

Products: The corresponding substituted thiazole (B1198619) and the chloride ion.

While the SN2 pathway is dominant for such primary halides, a unimolecular (SN1) pathway is a theoretical possibility, though less likely. An SN1 mechanism would involve a two-step process: first, the slow, rate-determining dissociation of the chloride ion to form a primary carbocation, followed by a rapid attack by the nucleophile. libretexts.org The formation of a primary carbocation is energetically unfavorable, making this pathway less probable unless stabilized by solvent or specific structural features.

Examples of nucleophilic substitution reactions on related chloromethylthiazoles include reactions with thiophenolates and cyanides, underscoring the susceptibility of the chloromethyl group to nucleophilic attack. asianpubs.org

Analysis of Transition State Structures and Energy Barriers

The transition state is the highest energy point along the reaction coordinate and its structure determines the kinetic feasibility of the reaction. For the SN2 reaction of this compound, the transition state features a central carbon atom with partial bonds to both the incoming nucleophile and the departing chloride ion. libretexts.org

Factors Influencing the SN2 Transition State and Energy Barrier:

| Factor | Description | Expected Effect on Energy Barrier |

| Nucleophile Strength | Stronger nucleophiles (e.g., thiolate, cyanide) can form the new bond more easily. | Lowers the energy barrier. |

| Leaving Group Ability | Chloride is a good leaving group, capable of stabilizing the negative charge as it departs. | Lowers the energy barrier. |

| Solvent Polarity | Polar aprotic solvents (e.g., acetone, DMF) are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. | Can lower the energy barrier. |

| Steric Hindrance | The bulkiness of groups near the reaction center can impede the nucleophile's approach. | Raises the energy barrier. nih.govnih.gov |

The geometry of the transition state involves the three non-reacting groups (two hydrogen atoms and the thiazole ring) lying in a plane, with the nucleophile and leaving group on opposite sides.

Influence of Electronic and Steric Factors on Reactivity and Selectivity

The reactivity of the chloromethyl group is significantly modulated by the electronic and steric properties of the attached 4-ethyl-1,3-thiazole ring. researchgate.netdntb.gov.ua

Electronic Factors:

The 1,3-thiazole ring acts as an electron-withdrawing group due to the electronegativity of the nitrogen and sulfur heteroatoms. This inductive effect makes the carbon atom of the chloromethyl group more electrophilic and thus more susceptible to nucleophilic attack.

The aromatic π-system of the thiazole ring can participate in stabilizing the transition state.

The ethyl group at the C4 position is a weak electron-donating group. Its effect on the reactivity of the C2-chloromethyl group is likely minimal but could slightly counteract the electron-withdrawing nature of the ring itself.

Steric Factors:

Steric hindrance plays a critical role in SN2 reactions. The rate of reaction is sensitive to the bulk of substituents near the reaction site. nih.gov

In this compound, the nucleophile must approach the methylene (B1212753) (-CH₂-) carbon. This approach is sterically influenced by the thiazole ring itself and the adjacent ethyl group at the C4 position.

Compared to a simple methyl chloride, the thiazole ring presents significant steric bulk. However, the planarity of the ring may allow for specific approach trajectories for the nucleophile. The ethyl group at the C4 position adds further steric congestion in the vicinity of the reaction center, potentially slowing the reaction compared to a 2-(chloromethyl)-4-methyl-1,3-thiazole (B1354073) analogue.

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetics: The study of reaction rates provides quantitative insight into the reaction mechanism. For the nucleophilic substitution of this compound, the kinetics are expected to follow a second-order rate law, which is a hallmark of the SN2 mechanism. libretexts.orglibretexts.org

The rate equation would be: Rate = k[C₆H₈ClNS][Nu⁻]

Where:

k is the second-order rate constant.

[C₆H₈ClNS] is the concentration of this compound.

[Nu⁻] is the concentration of the nucleophile.

This relationship signifies that the reaction rate is directly proportional to the concentration of both the substrate and the nucleophile, consistent with a bimolecular rate-determining step. libretexts.orgyoutube.com Studies on analogous systems, such as the reaction of 1-chloromethylnaphthalene with anilines, confirm that bimolecular nucleophilic substitution reactions proceed with negative entropy of activation (ΔS‡), as expected for a process where two molecules combine to form a more ordered transition state. ias.ac.in

Summary of Expected Kinetic and Thermodynamic Parameters:

| Parameter | Description | Expected Value/Observation |

| Reaction Order | The sum of the exponents in the rate law. | Second-order overall (first-order in substrate, first-order in nucleophile). libretexts.orgsciepub.com |

| Rate Constant (k) | Proportionality constant relating rate to concentration. | Value depends on temperature, nucleophile, solvent, and steric/electronic effects. |

| Enthalpy of Reaction (ΔH) | Heat absorbed or released during the reaction. | Negative (exothermic). |

| Entropy of Activation (ΔS‡) | Change in disorder in forming the transition state. | Negative, indicating an increase in order. ias.ac.in |

| Gibbs Free Energy (ΔG) | Overall energy change determining spontaneity. | Negative (spontaneous). |

Computational and Theoretical Chemistry Studies of 2 Chloromethyl 4 Ethyl 1,3 Thiazole

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely applied to study the electronic and geometric properties of heterocyclic compounds, including thiazole (B1198619) derivatives.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, signifying susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For a molecule like 2-(Chloromethyl)-4-ethyl-1,3-thiazole, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms. The LUMO is likely distributed over the π-system of the ring and the chloromethyl group, which can act as an electron-accepting site.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

DFT calculations can accurately predict spectroscopic data, which is invaluable for the structural confirmation of synthesized compounds. By calculating the magnetic shielding tensors and vibrational frequencies, theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be generated.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the assignment of each atom in the molecule. Similarly, the calculation of vibrational frequencies allows for the assignment of characteristic peaks in the IR spectrum, such as C=N stretching, C-S stretching, and C-H vibrations of the ethyl and chloromethyl groups.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - CH₂Cl | 4.80 | 4.75 |

| ¹³C NMR (δ, ppm) - C=N | 155.0 | 154.2 |

| IR (cm⁻¹) - C=N stretch | 1610 | 1605 |

Note: The level of agreement between predicted and experimental values depends on the chosen DFT functional and basis set.

DFT can be employed to model the reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of the reaction mechanism. For instance, the nucleophilic substitution of the chlorine atom in the chloromethyl group is a likely reaction, and DFT could be used to model the transition state of this process.

Application of Quantum Chemical Descriptors for Reactivity Predictions

From the calculated electronic structure, various quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative measure of different aspects of chemical behavior.

Table 3: Key Quantum Chemical Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic character. |

These descriptors can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in different chemical environments.

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of the flexible ethyl and chloromethyl groups means that this compound can exist in multiple conformations. A conformational analysis involves systematically rotating the single bonds and calculating the corresponding energy to identify the most stable (lowest energy) conformers. This is crucial as the geometry of the molecule can significantly influence its reactivity and biological activity. The results of such an analysis are typically visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometric parameters.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen and sulfur atoms of the thiazole ring, indicating these are sites prone to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms and particularly near the chloromethyl group, highlighting its susceptibility to nucleophilic attack. This visual representation of reactivity hotspots provides a clear and intuitive guide to the chemical behavior of the molecule.

Advanced Spectroscopic Characterization of Synthesized Compounds and Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, HSQC, and HMBC), is an indispensable tool for elucidating the precise molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), a singlet for the chloromethyl protons, and a singlet for the proton on the thiazole (B1198619) ring.

¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the ethyl group, the chloromethyl carbon, and the three carbons of the thiazole ring. The chemical shifts would be indicative of their respective electronic environments.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

No experimental FT-IR spectrum for 2-(Chloromethyl)-4-ethyl-1,3-thiazole has been published in the reviewed sources. A standard analysis of a synthesized sample would involve identifying characteristic vibrational frequencies. Key expected absorptions would include:

C-H stretching: Aliphatic C-H stretching vibrations from the ethyl and chloromethyl groups.

C=N stretching: Characteristic of the thiazole ring.

C=C stretching: Also associated with the thiazole ring.

C-N stretching: Vibrations from the thiazole ring.

C-S stretching: Indicative of the sulfur heteroatom in the ring.

C-Cl stretching: A characteristic absorption for the chloromethyl group.

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are routinely used.

While experimental mass spectra for this compound are not available in the surveyed databases, predicted data provides valuable information. The monoisotopic mass of the compound is calculated to be 161.00659 Da. uni.lu High-resolution mass spectrometry would be used to confirm the elemental formula, C₆H₈ClNS.

The following table presents the predicted collision cross-section data for various adducts of this compound, which is useful in advanced mass spectrometry techniques like ion mobility spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 162.01387 | 129.5 |

| [M+Na]⁺ | 183.99581 | 140.2 |

| [M-H]⁻ | 159.99931 | 132.5 |

| [M+NH₄]⁺ | 179.04041 | 152.7 |

| [M+K]⁺ | 199.96975 | 136.8 |

| [M]⁺ | 161.00604 | 133.8 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

A search of the crystallographic literature and databases indicates that a single-crystal X-ray structure for this compound has not been reported. If a suitable crystal of the compound were obtained, this method would provide unequivocal confirmation of its molecular structure and offer insights into its solid-state packing and intermolecular interactions.

Applications of 2 Chloromethyl 4 Ethyl 1,3 Thiazole As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Architectures

The structural framework of 2-(chloromethyl)-4-ethyl-1,3-thiazole, featuring a reactive electrophilic center and a stable aromatic core, positions it as an ideal precursor for the synthesis of more elaborate heterocyclic systems. The chloromethyl group readily participates in nucleophilic substitution reactions, allowing for the introduction of various functionalities and the subsequent construction of new ring systems.

One of the primary applications of this building block is in the synthesis of fused thiazole (B1198619) derivatives. For instance, through reactions with appropriate binucleophilic reagents, the thiazole ring can be annulated to form bicyclic and polycyclic systems of medicinal and material interest. The Hantzsch thiazole synthesis, a classic method for thiazole formation, can be conceptually reversed, where the chloromethyl group of a pre-formed thiazole reacts with a thioamide or a related species to build a new heterocyclic ring. rsc.orgresearchgate.netyoutube.com While specific examples detailing the use of this compound are not abundant in readily available literature, the reactivity pattern is well-established for analogous chloromethylthiazoles.

Furthermore, this compound can be employed in the synthesis of interconnected heterocyclic systems. The chloromethyl group can act as a linker, connecting the thiazole unit to other heterocyclic moieties such as pyridines, pyrimidines, or thiophenes. americanelements.comfarmaciajournal.comnih.govderpharmachemica.comresearchgate.net For example, reaction with an appropriate amino-substituted heterocycle can lead to the formation of a new C-N bond, yielding a molecule with combined structural features and potentially synergistic biological activities.

Role in the Elaboration of Poly-Functionalized Organic Compounds

The utility of this compound extends beyond the synthesis of purely heterocyclic systems to the elaboration of a diverse range of poly-functionalized organic compounds. The chloromethyl group is a versatile handle for introducing a variety of functional groups through nucleophilic displacement reactions.

A common transformation involves the reaction with oxygen, nitrogen, or sulfur-based nucleophiles to introduce ethers, amines, and thioethers, respectively. These reactions are typically straightforward and proceed with high efficiency, allowing for the systematic modification of the thiazole core. For instance, reaction with alkoxides or phenoxides yields the corresponding ether derivatives, while reaction with primary or secondary amines affords the amino-substituted analogues. Similarly, thiols and thiophenols can be used to introduce thioether linkages. sciepub.comresearchgate.netresearchgate.netnih.gov

The introduction of these new functional groups not only modifies the physical and chemical properties of the parent molecule but also provides new reactive sites for further chemical transformations. This iterative functionalization approach allows for the construction of highly complex molecules with tailored properties.

| Nucleophile | Resulting Functional Group | Example Product Class |

| R-OH (Alcohol) | Ether (-O-R) | Alkoxyethylthiazoles |

| Ar-OH (Phenol) | Aryl Ether (-O-Ar) | Aryloxyethylthiazoles |

| R-NH2 (Primary Amine) | Secondary Amine (-NH-R) | N-Alkylethylthiazol-2-yl)methanamines |

| R2NH (Secondary Amine) | Tertiary Amine (-NR2) | N,N-Dialkyl-(4-ethylthiazol-2-yl)methanamines |

| R-SH (Thiol) | Thioether (-S-R) | Alkylthioethylthiazoles |

| Ar-SH (Thiophenol) | Aryl Thioether (-S-Ar) | Arylthioethylthiazoles |

Integration into Multi-Component Reaction Sequences for Diversity-Oriented Synthesis

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single synthetic operation. The integration of this compound into MCR sequences would provide a direct route to libraries of diverse thiazole-containing compounds, which is a key goal of diversity-oriented synthesis.

While specific literature examples detailing the participation of this compound in well-known MCRs like the Ugi or Passerini reactions are not readily found, its structural motifs suggest potential applicability. wikipedia.orgnih.govnih.gov For instance, the aldehyde or ketone precursor to the thiazole ring could potentially be used in a Passerini reaction prior to the thiazole ring formation. Alternatively, the chloromethyl group could be transformed into other functional groups that are amenable to MCRs. For example, conversion of the chloromethyl group to an isocyanide would open up possibilities for its use in isocyanide-based MCRs.

The development of novel MCRs that directly incorporate reactive building blocks like this compound is an active area of research. The ability to introduce the thiazole moiety in a single, efficient step would be highly valuable for the generation of compound libraries for drug discovery and other applications.

Development of Functional Materials (non-biological applications)

The unique electronic and structural properties of the thiazole ring have led to its incorporation into a variety of functional materials. While the primary focus of thiazole chemistry is often in the life sciences, there is growing interest in their application in materials science, particularly in the fields of polymers, organic electronics, and corrosion inhibition.

Polymers: Thiazole-containing polymers are known for their thermal stability and unique electronic properties. cedarville.eduresearchgate.netmdpi.comacs.orgacs.org The bifunctional nature of derivatives of this compound could be exploited in polymerization reactions. For example, after conversion of the chloromethyl group to a suitable reactive moiety, it could serve as a monomer in condensation polymerization or other polymerization techniques to create novel thiazole-based polymers with tailored properties.

Organic Electronics: Thiazole and its fused derivatives, such as thiazolothiazoles, are electron-deficient aromatic systems that have been investigated as building blocks for organic semiconductors. rsc.orgscience.govresearchgate.netrsc.orgresearchgate.netmdpi.com These materials have potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The this compound unit can be incorporated into larger conjugated systems to tune the electronic properties of the resulting materials.

Corrosion Inhibitors: Thiazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys. semanticscholar.orgbohrium.comeurjchem.comscispace.comnih.gov The nitrogen and sulfur atoms in the thiazole ring can coordinate to the metal surface, forming a protective layer that prevents corrosion. The this compound can be used as a starting material to synthesize more complex thiazole derivatives with enhanced corrosion inhibition properties. The ability to easily introduce different functional groups via the chloromethyl handle allows for the fine-tuning of the inhibitor's adsorption characteristics and efficiency.

Dyes and Pigments: The thiazole ring is a component of some dyes and pigments. mdpi.comresearchgate.netresearchgate.net The extended π-systems that can be constructed from this compound can lead to compounds with interesting photophysical properties, making them candidates for use as dyes in various applications, including textiles and imaging.

Structure Reactivity Relationships in 2 Chloromethyl 4 Ethyl 1,3 Thiazole Chemistry Non Biological Context

Impact of Substituent Effects on Chloromethyl Group Reactivity

The chloromethyl group at the C2 position of the thiazole (B1198619) ring is the primary site of reactivity for 2-(chloromethyl)-4-ethyl-1,3-thiazole. The reactivity of this group is significantly influenced by the electronic nature of the thiazole ring to which it is attached. The thiazole ring, being an electron-deficient aromatic system, exerts a net electron-withdrawing effect. This effect enhances the electrophilic character of the methylene (B1212753) carbon in the chloromethyl group, making it highly susceptible to nucleophilic attack.

The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions (SN). This is a common reaction pathway for chloromethyl-substituted heterocycles. For instance, the synthesis of various thiazole derivatives proceeds through the displacement of the chloride by a range of nucleophiles, such as thiolates or amines. In a related compound, 2-methylsulphonyl amino-4-chloromethyl thiazole, the chloromethyl group readily reacts with thiophenol in the presence of a base to yield the corresponding thioether. asianpubs.org

The general scheme for this reactivity can be represented as: Thiazole-CH2Cl + Nu- → Thiazole-CH2Nu + Cl- (where Nu- is a nucleophile)

Research findings on analogous chloromethylthiazoles demonstrate that this substitution is a robust and versatile method for functionalizing the C2 position. The reaction conditions can be tailored based on the nucleophilicity of the attacking species.

Table 1: Representative Nucleophilic Substitution Reactions on Chloromethylthiazoles

| Thiazole Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 2-Amino-4-(chloromethyl)thiazole | Thiophenols | 4-((Arylthio)methyl)-thiazol-2-amine | asianpubs.org |

| 2-Chloro-5-chloromethyl-thiazole | Amines, Alcohols, Thiols | Substituted aminomethyl-, alkoxymethyl-, or thiomethyl-thiazoles | google.comgoogle.com |

| This compound | General Nucleophiles (e.g., R-S⁻, R₂N-H) | 2-(Thiomethyl)- or 2-(Aminomethyl)-4-ethyl-1,3-thiazole derivatives | Inferred from general thiazole chemistry |

Influence of Thiazole Ring Substitution on Reactivity Profiles

Ethyl Group (at C4): The ethyl group is an alkyl substituent and acts as a weak electron-donating group (EDG) through an inductive effect. This donation of electron density slightly increases the nucleophilicity of the thiazole ring, particularly at the C5 position. Electrophilic substitution reactions on thiazoles, such as halogenation or nitration, typically occur at the C5 position, as it is the most electron-rich carbon. numberanalytics.com The presence of the ethyl group at C4 would therefore be expected to facilitate such reactions, should the conditions overcome the ring's general electron deficiency.

Chloromethyl Group (at C2): Conversely, the chloromethyl group is electron-withdrawing due to the electronegativity of the chlorine atom (an inductive effect). This effect reduces the electron density of the thiazole ring, making it less susceptible to electrophilic attack compared to an unsubstituted thiazole. However, it enhances the acidity of the proton at C5.

Quantum chemical calculations on substituted thiazoles have shown that the nature of the substituent is critical in determining reaction pathways like ring-opening. researchgate.net Thiazoles modified with electron-donating substituents tend to undergo direct ring-opening processes, whereas those with electron-withdrawing groups may proceed through an indirect pathway involving the formation of intermediates. researchgate.net In the case of this compound, the opposing electronic effects of the two substituents create a nuanced reactivity profile that depends on the specific reaction conditions and the nature of the attacking reagent.

Table 2: Predicted Influence of Substituents on Thiazole Ring Reactivity

| Substituent | Position | Electronic Effect | Impact on Reactivity Profile |

|---|---|---|---|

| -CH₂Cl | C2 | Electron-withdrawing (Inductive) | Decreases ring nucleophilicity; Activates C5-H acidity; Activates itself for SN reaction |

| -CH₂CH₃ | C4 | Electron-donating (Inductive) | Increases ring nucleophilicity, particularly at C5; Directs electrophilic attack to C5 |

Steric and Electronic Effects on Reaction Pathways and Product Selectivity

Both steric hindrance and electronic effects are crucial in determining the pathways of reactions involving this compound and the selectivity of the products formed.

Steric Effects: Steric hindrance plays a significant role in modulating the accessibility of the reactive sites. The ethyl group at the C4 position can sterically hinder the approach of bulky nucleophiles to the adjacent C5 position or even to the C2-chloromethyl group, depending on the conformation of the molecule and the size of the attacking reagent. This can affect reaction rates and, in cases where multiple reaction pathways are possible, influence product selectivity. For example, in a nucleophilic substitution at the chloromethyl group, a very large nucleophile might experience slower reaction kinetics due to steric clash with the C4-ethyl group compared to a smaller nucleophile.

The interplay between these effects is critical. While electronics make the C2-chloromethyl carbon an excellent electrophile, sterics can influence which nucleophiles can effectively attack it. Similarly, while electronics favor electrophilic attack at C5, severe steric hindrance from a bulky electrophile could potentially reduce the reaction yield.

Table 3: Summary of Steric and Electronic Effects on Reaction Selectivity

| Reaction Type | Reactive Site | Governing Electronic Effect | Governing Steric Effect | Predicted Outcome/Selectivity |

|---|---|---|---|---|

| Nucleophilic Substitution | -CH₂Cl at C2 | Electron-withdrawing nature of the thiazole ring and Cl atom activates the methylene carbon. | The C4-ethyl group may hinder the approach of bulky nucleophiles, potentially slowing the reaction rate. | High selectivity for substitution at the chloromethyl carbon. |

| Electrophilic Substitution | C5 position | The C4-ethyl group (EDG) activates the C5 position, overcoming the deactivating effect of the C2-CH₂Cl group. | The C4-ethyl group may sterically block very large electrophiles from attacking the C5 position. | High regioselectivity for the C5 position. |

Future Research Directions and Methodological Advances in Thiazole Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies for Chloromethyl Thiazoles

The traditional synthesis of thiazoles, most notably the Hantzsch synthesis, often relies on harsh reaction conditions, hazardous solvents, and generates significant waste, which is misaligned with modern principles of green chemistry. researchgate.netnih.gov Consequently, a major research thrust is the development of environmentally benign and efficient synthetic strategies. bepls.comresearchgate.net Future methodologies will prioritize sustainability without compromising yield or purity.

Key areas of development include:

Green Solvents and Catalysts: Research is moving away from conventional volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents. bepls.comresearchgate.net The use of recyclable and non-toxic catalysts, such as silica-supported tungstosilisic acid or biocatalysts like cross-linked chitosan (B1678972) hydrogels, is also a significant area of focus. researchgate.netmdpi.com These catalysts can often be recovered and reused, reducing waste and cost.

Energy-Efficient Techniques: Microwave irradiation and ultrasonic-mediated synthesis are emerging as powerful tools to accelerate reaction times, often from hours to minutes, while improving yields. researchgate.netbohrium.com These techniques provide uniform and efficient heating, leading to cleaner reactions with fewer byproducts. mdpi.com

The table below illustrates a comparison between traditional and emerging sustainable synthetic approaches applicable to thiazole (B1198619) synthesis.

| Feature | Traditional Hantzsch Synthesis | Emerging Sustainable Methodologies |

| Solvent | Volatile organic compounds (e.g., ethanol (B145695), chloroform) | Water, PEG-400, ionic liquids, or solvent-free conditions bepls.com |

| Catalyst | Often requires strong acids or bases | Recyclable solid acids, biocatalysts, or catalyst-free systems bepls.comresearchgate.netmdpi.com |

| Energy Input | Conventional heating (reflux), often for long durations | Microwave irradiation or ultrasonication (minutes) researchgate.net |

| Waste Profile | Higher waste generation, use of hazardous chemicals | Reduced waste, use of biodegradable materials, catalyst recycling nih.govresearchgate.net |

| Efficiency | Variable yields, often requires purification | Generally high yields with simpler work-up procedures bepls.com |

Exploration of Unconventional Reactivity Modes and Novel Transformations

Beyond improving existing synthetic routes, a significant frontier in thiazole chemistry is the exploration of novel reactivity to create molecules that are inaccessible through classical methods. For a compound like 2-(Chloromethyl)-4-ethyl-1,3-thiazole , this involves leveraging both the reactive chloromethyl group and the C-H bonds of the thiazole ring.

Current and future research focuses on:

C-H Bond Activation/Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. acs.org Palladium-catalyzed regioselective C-H arylation and alkenylation at the C5 position of the thiazole ring have been accomplished, providing a direct route to complex derivatives. rsc.orgnih.govmdpi.com Future work will aim to develop more versatile catalysts that can selectively functionalize other positions on the ring with a broader range of coupling partners.